4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
CAS No.: 1190013-60-5
Cat. No.: VC4891229
Molecular Formula: C24H22N4O2S2
Molecular Weight: 462.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190013-60-5 |
|---|---|
| Molecular Formula | C24H22N4O2S2 |
| Molecular Weight | 462.59 |
| IUPAC Name | 8-[(4-ethylphenyl)methyl]-12-[(3-methoxyphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
| Standard InChI | InChI=1S/C24H22N4O2S2/c1-3-16-7-9-17(10-8-16)14-27-22(29)21-20(11-12-31-21)28-23(27)25-26-24(28)32-15-18-5-4-6-19(13-18)30-2/h4-13H,3,14-15H2,1-2H3 |
| Standard InChI Key | RZUMVQYRLVIXNL-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)OC |
Introduction
The compound 4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e] triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic molecule belonging to the class of thieno[2,3-e] triazolo[4,3-a]pyrimidines. These compounds are characterized by their multi-ring structure and have shown potential biological activities, including anti-cancer properties. The synthesis and analysis of such compounds are crucial in medicinal chemistry for developing new therapeutic agents.
Structural Features
This compound is classified under the category of pentaheterocyclic systems, known for their diverse pharmacological activities. The thieno[2,3-e] triazolo[4,3-a]pyrimidine framework is particularly interesting due to its potential applications in drug discovery and development. The specific structural components include a thieno ring fused with a triazole and pyrimidine moiety, which contribute to the compound's unique chemical properties.
Synthesis
The synthesis of 4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e] triazolo[4,3-a]pyrimidin-5(4H)-one typically involves several steps, requiring careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
Biological Activities and Potential Applications
Compounds like 4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e] triazolo[4,3-a]pyrimidin-5(4H)-one have significant potential applications in medicinal chemistry. Their mechanism of action often involves interaction with biological targets such as enzymes or receptors. Molecular docking studies can provide insights into binding interactions at the molecular level, which are crucial for optimizing these compounds for enhanced efficacy and reduced side effects.
Comparison with Related Compounds
Other compounds in the thieno[2,3-e] triazolo[4,3-a]pyrimidine class have shown notable biological activities. For example, 4-(4-chlorophenyl)thieno[2,3-e] triazolo[4,3-a]pyrimidine-5(4H)-one exhibited significant anti-inflammatory activity, surpassing that of indomethacin in certain tests . This highlights the potential of these compounds in pharmacology.
Data Table: Comparison of Related Compounds
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